



High-Throughput Screening Assays for Favipiravir Derivatives: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Favipiravir	
Cat. No.:	B1662787	Get Quote

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Introduction

Favipiravir (T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses, including influenza viruses, Ebola virus, and SARS-CoV-2.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[3][4] As a prodrug, Favipiravir is intracellularly converted to its active form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), which is then incorporated into the nascent viral RNA strand, leading to either chain termination or lethal mutagenesis.[5] The development of novel Favipiravir derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key objective in antiviral drug discovery. High-throughput screening (HTS) assays are essential tools for rapidly evaluating large libraries of these derivatives to identify promising lead compounds.

These application notes provide an overview of the key HTS assays for the evaluation of **Favipiravir** derivatives and detailed protocols for their implementation.

Mechanism of Action of Favipiravir

Favipiravir acts as a molecular mimic of a purine nucleoside. After entering the host cell, it undergoes a two-step enzymatic conversion to its active triphosphate form. This active



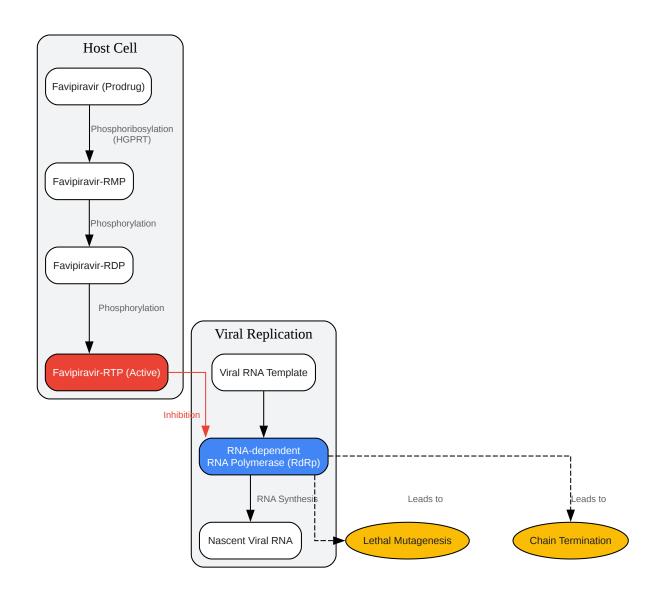




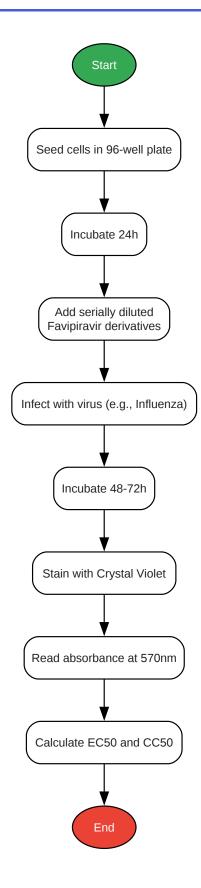
metabolite is then recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the growing viral RNA chain. This incorporation can disrupt viral replication through two primary mechanisms:

- Chain Termination: The presence of the modified base can halt the elongation of the RNA strand, preventing the synthesis of full-length viral genomes.
- Lethal Mutagenesis: The ambiguous base-pairing properties of incorporated **Favipiravir** can lead to an accumulation of mutations in the viral genome during subsequent rounds of replication, resulting in non-viable viral progeny.









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